MBM-17 is derived from imidazo[1,2-a]pyridine derivatives, which are known for their biological activity, particularly in cancer treatment. It is classified under the category of small molecule inhibitors targeting specific kinases involved in tumorigenesis. The compound has been documented in various scientific studies as a selective inhibitor with significant antitumor activities both in vitro and in vivo .
The synthesis of MBM-17 involves several key steps, typically starting from commercially available imidazo[1,2-a]pyridine derivatives. The general synthetic route includes:
The detailed synthetic pathway can be found in the literature where structure-based design led to the identification of MBM-17 as a promising candidate .
MBM-17 possesses a unique molecular structure characterized by its imidazo[1,2-a]pyridine core. The molecular formula is C₁₃H₁₃N₅O, and its molecular weight is approximately 241.27 g/mol. The compound's structure allows it to effectively bind to the active site of Nek2, inhibiting its activity.
Key structural features include:
Crystallographic data and computational modeling have provided insights into the binding interactions between MBM-17 and Nek2 .
MBM-17 undergoes specific interactions with biological targets that can be categorized into:
The compound's efficacy is quantified by its half-maximal inhibitory concentration (IC50), reported at 3 nM, indicating its potency .
The mechanism by which MBM-17 exerts its effects involves:
Research indicates that this compound's ability to selectively target Nek2 makes it an attractive candidate for further development in cancer therapies .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties .
MBM-17 has several applications in scientific research:
The ongoing research into MBM-17 highlights its potential impact on developing targeted cancer therapies .
The imidazo[1,2-a]pyridine scaffold was strategically selected as the foundation for MBM-17 due to its proven "drug prejudice" – a term denoting intrinsic bioactivity and favorable pharmacokinetic properties observed in clinically successful drugs. This bicyclic 5-6 heterocyclic system features:
Marketed drugs utilizing this scaffold include zolpidem (GABA_A agonist) and alpidem (anxiolytic), demonstrating its clinical relevance and favorable ADME profiles [1] [6]. For NEK2 inhibition, the imidazo[1,2-a]pyridine core provides an optimal structural framework for anchoring inhibitors within the kinase's ATP-binding pocket while accommodating steric and electronic modifications critical for potency and selectivity [9].
Table 1: Comparative Analysis of Kinase Inhibitor Scaffolds
Scaffold | Binding Energy (ΔG, kcal/mol) | Synthetic Versatility | Clinical Precedence |
---|---|---|---|
Imidazo[1,2-a]pyridine | -9.40 (MBM-17/NEK2) [2] | High (3 modification sites) | Zolpidem, Alpidem [1] |
Benzimidazole | -7.2 (Avg. for NEK2) [9] | Moderate | Albendazole [6] |
Aminopyrazine | -8.1 (Avg. for NEK2) [9] | Low | None significant |
Molecular docking simulations were pivotal in optimizing MBM-17's binding to NEK2, a serine/threonine kinase overexpressed in multiple cancers. Key computational approaches included:
Validation occurred through cellular assays measuring phosphorylation of Hec1(S165), a direct NEK2 substrate. MBM-17 inhibited Hec1 phosphorylation in HCT-116 cells with an EC₅₀ of 0.25 μM, confirming target engagement predicted computationally [2] [3].
Table 2: Key Binding Interactions of MBM-17 in NEK2 Predicted by Docking
Interaction Type | Residues Involved | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Hydrogen Bond | Cys89 (Backbone) | 2.1 | -1.8 |
Hydrogen Bond | Asp159 (Side Chain) | 1.9, 2.3 | -3.2 (combined) |
π-π Stacking | Phe175 | 3.8 | -1.5 |
Hydrophobic Contact | Leu91 | 4.2 | -0.9 |
To minimize off-target effects (particularly against Aurora A, sharing 31% identity with NEK2), bioisosteric replacements were systematically implemented:
These modifications yielded MBM-17 with >100-fold selectivity for NEK2 over Aurora A and CDK2, confirmed via kinome-wide profiling (468 kinases screened) [3] [9].
Table 3: Impact of Bioisosteric Replacements on MBM-17 Properties
Modification Site | Original Group | Bioisostere | NEK2 IC₅₀ (nM) | Aurora A IC₅₀ (μM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|---|
Affinity Pocket | Pyrazole | 2-Methoxypyridine | 3 | >10 | 42 (Rat) / 37 (Human) |
Ribose Pocket | Phenyl | Thiophene-2-yl | 5 | >10 | 51 (Rat) / 45 (Human) |
Linker Region | Benzamide | Thiazole-4-carboxamide | 8 | >10 | 63 (Rat) / 58 (Human) |
SAR analysis revealed nonlinear potency trends, challenging conventional additive design principles:
The culmination of SAR insights yielded clinical candidate 28e (MBM-17 prototype) with:
Table 4: Nonlinear SAR Trends in Imidazo[1,2-a]pyridine Derivatives
Position | Optimal Substituent | Sub-Optimal Example | Potency Drop (Fold) | Probable Cause |
---|---|---|---|---|
C-6 | -CF₃ | -NO₂ | 10 | Disrupted π-stacking |
C-3 | Thiophen-2-yl | Thiophen-3-yl | 6 | Altered dihedral angle (>15°) |
R₁ (Amide) | -CONH₂ | -CN | 25 | Loss of H-bond to Lys37 backbone |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7